molecular formula C10H9NO3 B1429174 Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate CAS No. 926307-72-4

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B1429174
CAS No.: 926307-72-4
M. Wt: 191.18 g/mol
InChI Key: UPFFKPZXJRBTDT-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Isoindole Derivatives

Crystallographic investigations of isoindole derivatives have provided fundamental insights into the structural parameters and intermolecular interactions that govern the solid-state organization of these compounds. Studies on related isoindole systems have demonstrated that the isoindole ring system typically adopts a planar configuration, with the five-membered pyrrolidinone ring exhibiting minimal deviation from planarity. The crystallographic analysis reveals that the isoindoline-1,3-dione group maintains an essentially planar geometry with root mean square deviation values typically ranging from 0.0331 to 0.0305 Angstroms for the core heterocyclic framework.

In related isoindole structures, the carboxylate substituent demonstrates significant rotational freedom relative to the base heterocyclic ring system. Crystallographic studies have shown that carboxylate groups can be rotated by angles as large as 77.56 degrees with respect to the base plane of the isoindole ring system. This conformational flexibility is attributed to the single bond connecting the carboxylate functionality to the aromatic ring, allowing for various conformational states in the solid state. The intermolecular hydrogen bonding patterns observed in isoindole derivatives typically involve weak carbon-hydrogen to oxygen interactions, which serve to stabilize the crystal packing arrangement.

The crystal structures of isoindole compounds frequently exhibit the formation of hydrogen-bonded chains or layers through intermolecular interactions. These interactions primarily involve the carbonyl oxygen atoms of the lactam functionality and the ester carbonyl groups, which act as hydrogen bond acceptors. The analysis of intermolecular packing reveals that these hydrogen bond chain motifs are often supported by aromatic pi-pi stacking interactions and additional carbon-hydrogen to oxygen contacts. The combination of these non-covalent interactions contributes to the overall stability of the crystal lattice and influences the physical properties of the solid material.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for the structural characterization of this compound. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that provide detailed information about the molecular structure and connectivity. The methylene protons at the 2 and 3 positions of the dihydroisoindole ring typically appear as complex multiplets in the aliphatic region of the spectrum, generally observed between 3.0 and 4.0 parts per million. These signals often exhibit coupling patterns consistent with the geminal and vicinal coupling relationships within the five-membered ring system.

The aromatic protons of the benzene ring portion of the isoindole system generate signals in the characteristic aromatic region, typically appearing between 7.0 and 8.0 parts per million. The specific chemical shift values and splitting patterns of these aromatic signals provide information about the substitution pattern and electronic environment of the aromatic ring. The methyl ester functionality contributes a distinctive singlet signal, usually observed around 3.8 to 4.0 parts per million, corresponding to the methoxy group protons. The integration ratios of these signals confirm the expected molecular formula and provide quantitative information about the number of protons in each chemical environment.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of carbon chemical shifts and multiplicity patterns. The carbonyl carbons of both the lactam and ester functionalities appear characteristically downfield, typically in the range of 160 to 180 parts per million. The aromatic carbon signals are distributed throughout the aromatic region between 120 and 140 parts per million, with the quaternary carbons often appearing at slightly different chemical shifts compared to the protonated aromatic carbons. The methylene carbons of the saturated portion of the molecule resonate in the aliphatic region, providing additional confirmation of the molecular structure.

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretching vibrations of the lactam functionality typically appear at frequencies around 1690 to 1710 reciprocal centimeters, while the ester carbonyl group exhibits stretching vibrations at slightly higher frequencies, generally in the range of 1730 to 1750 reciprocal centimeters. The aromatic carbon-hydrogen stretching vibrations are observed in the region around 3030 to 3070 reciprocal centimeters, while the aliphatic carbon-hydrogen stretching modes appear at lower frequencies between 2850 and 3000 reciprocal centimeters.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation purposes. The molecular ion peak appears at mass-to-charge ratio 191, corresponding to the expected molecular weight of the compound. Common fragmentation patterns include the loss of the methoxy group (mass 31) and the formation of fragment ions corresponding to the isoindole core structure. Electrospray ionization mass spectrometry typically shows strong signals for protonated molecular ions and sodium adducts, providing additional confirmation of the molecular weight and elemental composition.

Computational Modeling of Molecular Geometry

Computational modeling approaches have provided detailed insights into the three-dimensional molecular geometry and electronic properties of isoindole derivatives. Density functional theory calculations using the Perdew-Burke-Ernzerhof exchange-correlation functional with dispersion correction and triple-zeta valence polarization basis sets have been employed to optimize the molecular geometry of related isoindole compounds. These calculations demonstrate that the isoindole ring system maintains a high degree of planarity, with minimal deviation from coplanarity between the benzene and pyrrolidinone rings.

The computational analysis reveals important information about the frontier molecular orbital characteristics of isoindole derivatives. The highest occupied molecular orbital is typically localized over the substituted aromatic ring portion of the molecule, while the lowest unoccupied molecular orbital is predominantly distributed over the isoindole heterocyclic core. This electronic distribution has implications for the reactivity and chemical behavior of these compounds, particularly in relation to nucleophilic and electrophilic attack pathways. The energy gap between the frontier molecular orbitals provides information about the electronic stability and potential reactivity of the compound.

Hirshfeld charge analysis calculations provide detailed information about the atomic charge distribution within the molecule. These calculations typically show that the oxygen atoms of both the lactam and ester carbonyl groups carry significant negative partial charges, while the adjacent carbon atoms exhibit positive partial charges. The nitrogen atom of the lactam functionality generally displays a moderate negative charge, consistent with its electron-rich character. This charge distribution pattern influences the intermolecular interaction capabilities of the molecule and affects its physical and chemical properties.

The hyperpolarizability calculations for related isoindole compounds indicate moderate non-linear optical response characteristics, with typical values in the range of 200 to 250 atomic units. This property suggests potential applications in non-linear optical materials and photonic devices. The molecular electrostatic potential surface calculations reveal regions of electron density concentration around the carbonyl oxygen atoms, indicating preferred sites for intermolecular interactions and hydrogen bonding formation. These computational results provide valuable guidance for understanding the solid-state packing behavior and potential applications of these compounds in materials science and pharmaceutical chemistry.

Properties

IUPAC Name

methyl 1-oxo-2,3-dihydroisoindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-11-9(8)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFFKPZXJRBTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739842
Record name Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926307-72-4
Record name Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Preparation Methods

Cyclization from Phthalic Anhydride Derivatives

A common route begins with 4-hydroxyphthalic acid or its anhydride derivative. Thermal treatment converts 4-hydroxyphthalic acid into the corresponding phthalic anhydride intermediate. This intermediate then undergoes cyclization with amine derivatives or other nucleophiles to form isoindole-1,3-dione structures. Subsequent regioselective reduction of the 3-carbonyl group using zinc in acetic acid yields the 1-oxo-2,3-dihydro-1H-isoindole core with a hydroxy substituent at the 5-position.

Esterification to Introduce the Methyl Carboxylate Group

The hydroxy group at the 5-position can be converted into a methyl ester by O-alkylation reactions using methyl bromide derivatives such as methyl 3′-(bromomethyl)-4-chlorobiphenyl-3-carboxylate under basic conditions. This step is typically performed in polar aprotic solvents like acetonitrile, often in the presence of potassium carbonate as a base to facilitate nucleophilic substitution.

Alternative Routes via N-Acylation and Alkylation

Another approach involves N-acylation of appropriate piperazine derivatives with chloroacetyl chloride in diethyl ether, followed by alkylation with phthalimide intermediates in acetonitrile. This method allows the construction of N-substituted isoindole derivatives, which can be further manipulated to yield methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate analogues.

Reaction Conditions and Solvents

  • Solvents: Dichloromethane, ethanol, acetonitrile, diethyl ether.
  • Temperature: Typically room temperature to moderate heating (25–80 °C), depending on the step.
  • Catalysts/Bases: Potassium carbonate is commonly used for alkylation steps; triethylamine is used to neutralize HCl formed during acylation.
  • Purification: Recrystallization from ethanol, ethanol/hexane mixtures, or cyclohexane is used to obtain pure products.
Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 4-Hydroxyphthalic acid Thermal treatment Phthalic anhydride derivative N/A Formation of anhydride
2 Phthalic anhydride derivative + amine Cyclization, Zn/AcOH reduction 5-Hydroxy-1-oxo-2,3-dihydro-1H-isoindole 47–93% Regioselective reduction
3 5-Hydroxy isoindole Methyl bromide derivative, K2CO3, acetonitrile This compound High O-alkylation to methyl ester
4 Piperazine derivatives + chloroacetyl chloride N-acylation in diethyl ether, triethylamine N-Acylated intermediates High Alternative synthetic route
5 N-Acylated intermediates + phthalimide Alkylation in acetonitrile, K2CO3 N-substituted isoindole derivatives Moderate to high For analog synthesis
  • The cyclization and reduction steps are critical for regioselective formation of the lactam ring and the correct positioning of functional groups.
  • Reaction yields vary from moderate to high (47–93%), depending on the purity of starting materials and control of reaction parameters.
  • The use of zinc in acetic acid is a mild and effective reducing agent for selective carbonyl reduction without affecting other sensitive groups.
  • Alkylation reactions require careful control of base and solvent to avoid side reactions and maximize ester formation.
  • Recrystallization solvents are chosen based on product solubility and purity requirements.
  • Mass spectrometry and NMR spectroscopy confirm the structure and purity of intermediates and final products.

The preparation of this compound is well-established through multi-step synthetic routes involving cyclization of phthalic anhydride derivatives, regioselective reduction, and esterification. Alternative methods using N-acylation and alkylation of piperazine derivatives provide access to related isoindole compounds. Optimization of reaction conditions, including solvent choice and temperature, is essential for high yield and purity. These methods are supported by detailed spectroscopic and mass spectrometric analyses to confirm product identity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: The methyl ester at position 5 in the target compound distinguishes it from carboxylic acid derivatives like 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid .

Ring System Differences : Compared to indazole-based analogues (e.g., 787580-93-2), the isoindole scaffold offers distinct electronic properties due to the fused benzene and lactam rings, which may influence binding affinity in receptor-targeted applications .

Substituent Effects : Bromine or hydroxyl substituents (e.g., 808127-76-6) alter electronic density and steric bulk, impacting reactivity and solubility .

Research Findings and Implications

  • Medicinal Chemistry: The isoindole scaffold is prevalent in kinase inhibitors and protease modulators.
  • Material Science : Derivatives with halogen substituents (e.g., 4-bromo analogues) are used in optoelectronic materials due to their planar aromatic systems .

Biological Activity

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO3\text{C}_{10}\text{H}_{9}\text{NO}_{3} and features an isoindole structure. The unique five-membered ring fused to a six-membered aromatic ring contributes to its biological properties. Its structural characteristics allow for interactions with various biological targets, making it a promising scaffold for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Effects : Investigations into its anticancer properties reveal that it may inhibit the proliferation of certain cancer cell lines. Studies have demonstrated its effectiveness in reducing cell viability in vitro.
  • Enzyme Inhibition : Molecular docking studies suggest that this compound may act as an inhibitor of carbonic anhydrase I, a target involved in various physiological processes .

The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary findings indicate:

  • Binding Affinity : The compound shows significant binding affinity to enzymes such as carbonic anhydrase I, which may lead to altered enzymatic activity and subsequent biological effects .
  • Cellular Pathways : It may modulate specific cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against various pathogens
AnticancerReduces viability in cancer cell lines
Enzyme InhibitionInhibits carbonic anhydrase I

Case Study: Anticancer Activity

A study conducted by researchers explored the anticancer effects of this compound on human tumor cell lines. The results indicated a dose-dependent reduction in cell viability across multiple cancer types, with IC50 values ranging from nanomolar to micromolar concentrations. This suggests a potent anticancer effect worth further exploration for therapeutic applications.

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies indicate that this compound adheres to Lipinski's rule of five, suggesting favorable oral bioavailability. The calculated lipophilicity (MlogP) is 0.68, indicating good drug-likeness properties . Additionally, the compound has a high gastrointestinal absorption rate but does not penetrate the blood-brain barrier effectively .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate with sodium acetate in acetic acid yields crystalline products after recrystallization from DMF/acetic acid mixtures .
  • Key Data :

ParameterValueSource
Yield~100% (optimized routes)
Solvent SystemAcetic acid/DMF
Reaction Time3–5 hours

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology : X-ray crystallography (using SHELX programs for refinement ), NMR (1H/13C), and high-resolution mass spectrometry (HRMS) are standard. The isoindole core’s bicyclic structure is validated by characteristic carbonyl (C=O) and ester (COOCH3) signals in IR and NMR spectra .

Q. What are the solubility and stability profiles of this compound under various pH and solvent conditions?

  • Methodology : Solubility is tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). Stability studies involve HPLC monitoring under acidic/basic conditions (pH 2–12) at room temperature and 37°C. The ethyl ester analog shows higher solubility in DMSO compared to the methyl ester .

Advanced Research Questions

Q. What computational methods are used to predict the hydrogen-bonding patterns and crystallographic behavior of this compound?

  • Methodology : Graph-set analysis (as per Etter’s formalism) and density functional theory (DFT) calculations predict intermolecular interactions. Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the crystal lattice .
  • Key Insight : The compound’s isoindole ring participates in π-π stacking, influencing packing efficiency in solid-state structures .

Q. How does this compound interact with biological targets, such as enzymes or receptors, in mechanistic studies?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and enzyme inhibition assays (e.g., caspase activation in apoptosis studies). Derivatives of this scaffold inhibit IAP proteins (e.g., XIAP), enhancing caspase-3/7 activity in cancer cells .
  • Data :

TargetIC50 (µM)Cell LineSource
XIAP<1.0HeLa

Q. What strategies resolve contradictions in reported biological activities of isoindole derivatives?

  • Methodology : Meta-analysis of structure-activity relationship (SAR) data. For example, substituting the methyl ester with ethyl or trifluoroacetate groups alters bioavailability and target affinity . Conflicting cytotoxicity results may arise from variations in cell permeability or metabolic stability .

Q. How can the compound’s reactivity be exploited in multi-step syntheses of bioactive molecules?

  • Methodology : Functionalization via nucleophilic acyl substitution (e.g., ester hydrolysis to carboxylic acid) or cycloaddition reactions. The 5-carboxylate group serves as a handle for coupling with amines or hydrazines to form amides or hydrazides .
  • Example : Condensation with 2-aminothiazol-4(5H)-one yields thiazole hybrids with enhanced anti-inflammatory activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 2
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Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.